molecular formula C18H15ClFNO B1327222 (3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-41-2

(3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327222
M. Wt: 315.8 g/mol
InChI Key: AOLRLNQNNYUKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a complex organic molecule that appears to be related to various research efforts in the development of pharmaceuticals and other biologically active compounds. The structure suggests the presence of a ketone functional group, a chloro-fluorophenyl moiety, and a dihydro-pyrrol group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple aromatic compounds and building complexity through various chemical transformations. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the formation of a phenylmethanone derivative with difluoro and hydroxy substituents . Similarly, the synthesis of a pyrazole derivative required several steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and hydrazine . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray diffraction. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the arrangement of atoms and the geometry of the molecule . Another study described the synthesis and crystal structure of a chlorobenzoyloxy-methylphenyl methanone, revealing discrepancies in bond lengths and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful control of conditions. For example, the synthesis of a pyrazole derivative involved a methylation step where the by-product could be reduced under acidic conditions . The formation of a morpholino-indazolyl methanone compound involved condensation and cyclization reactions . These reactions are crucial for the formation of the final product with the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and interaction with biological targets. The crystal structure analysis provides information on the solid-state properties, such as lattice parameters and hydrogen bonding, which can influence the compound's solubility and stability . Preliminary biological tests on related compounds have shown inhibition of cancer cell proliferation, indicating potential antitumor activity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized and its structure confirmed through various techniques including FTIR, NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction and subjected to crystallographic and conformational analyses. Molecular structures were further calculated using density functional theory (DFT) and compared with X-ray diffraction values (Huang et al., 2021).

Molecular and Physicochemical Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of the compound were investigated. This research revealed some of the physicochemical properties of the compound (Huang et al., 2021).

Application in Medicinal Chemistry

  • Antiviral Activity : Some derivatives of the compound, specifically those with electron-withdrawing group substitutions, showed significant in vitro anti-viral activity. This suggests potential applications in the development of antiviral agents (Ali et al., 2007).

  • Antimicrobial Activity : The compound's derivatives were also synthesized and evaluated for their antimicrobial activity. Certain derivatives showed high antimicrobial activity, comparable to standard drugs (Kumar et al., 2012).

Potential in Chemical Synthesis

  • Precursor in Synthesis : It serves as an intermediate in various chemical syntheses, contributing to the development of new chemical entities with potential biological activities (Kimbaris & Varvounis, 2000).

Crystallography and Conformational Studies

  • Crystal Packing and Non-Covalent Interactions : Studies involving derivatives of this compound have been performed to understand the role of non-covalent interactions, like lone pair-π interaction and halogen bonding, in their supramolecular architectures, important for crystal packing (Sharma et al., 2019).

Biological and Pharmacological Applications

  • Herbicidal and Insecticidal Activities : Some novel derivatives have shown favorable herbicidal and insecticidal activities, indicating the potential of this compound in the development of new agrochemicals (Wang et al., 2015).

Future Directions

Pyrrole-containing compounds have been found to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLRLNQNNYUKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643500
Record name (3-Chloro-5-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-41-2
Record name Methanone, (3-chloro-5-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.